
2,3-Dimethylidene-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylidene-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as dihydrofurans. It is characterized by a five-membered ring containing an oxygen atom and two double bonds at the 2 and 3 positions. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylidene-2,3-dihydrofuran can be synthesized through several methods. One common approach involves the generation of benzofuran-2,3-quinodimethane from the corresponding silyl acetate at low temperatures. This intermediate reacts efficiently with various reactive Diels-Alder dienophiles, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylidene-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylidene-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Wirkmechanismus
The mechanism of action of 2,3-dimethylidene-2,3-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of double bonds and an oxygen atom in its structure. These features allow it to act as a reactive intermediate in Diels-Alder reactions, cycloadditions, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-dimethylidene-2,3-dihydrofuran include:
2,3-Dihydrofuran: A related compound with similar reactivity but lacking the double bonds at the 2 and 3 positions.
2,3-Dimethylidene-2,3-dihydrobenzofuran: A benzofuran derivative with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of an oxygen atom in a five-membered ring. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
73567-98-3 |
|---|---|
Molekularformel |
C6H6O |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
2,3-dimethylidenefuran |
InChI |
InChI=1S/C6H6O/c1-5-3-4-7-6(5)2/h3-4H,1-2H2 |
InChI-Schlüssel |
GHDUZXMDGUZULB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=COC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
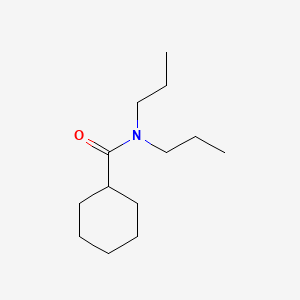

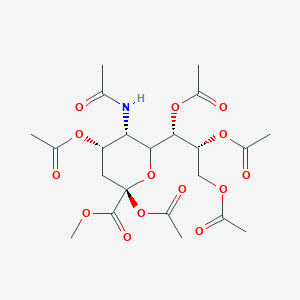

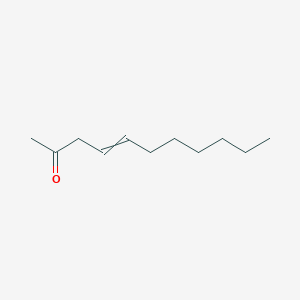
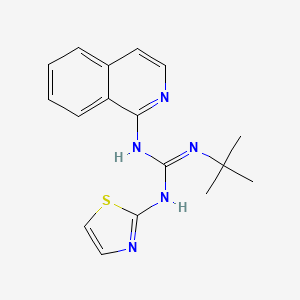
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
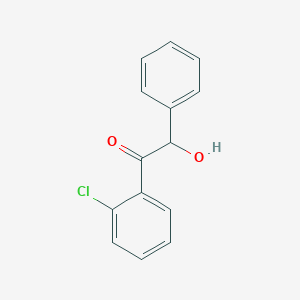
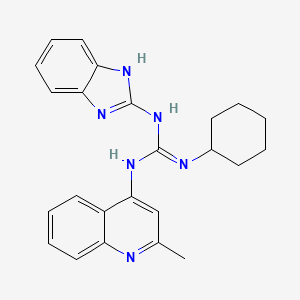

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
